N-Methyl-d3-7-azaindole
Description
Molecular Formula and Isotopic Composition Analysis
This compound possesses the molecular formula C8H5D3N2, representing a systematically deuterated modification of the parent 7-azaindole structure. The compound maintains the core pyrrolo[2,3-b]pyridine framework while incorporating three deuterium atoms specifically at the N-methyl position. The molecular weight of this compound is precisely 135.18 grams per mole, which represents an increase of 3.02 atomic mass units compared to its non-deuterated counterpart due to the substitution of three hydrogen atoms with deuterium isotopes. The isotopic composition analysis reveals that the deuterium atoms are exclusively located on the methyl group attached to the nitrogen atom of the pyrrole ring, as indicated by the International Union of Pure and Applied Chemistry name 1-(trideuteriomethyl)pyrrolo[2,3-b]pyridine.
The simplified molecular-input line-entry system representation [2H]C([2H])([2H])N1C=CC2=C1N=CC=C2 clearly demonstrates the specific positioning of the deuterium atoms within the molecular structure. This isotopic labeling pattern is particularly significant for mechanistic studies involving proton transfer reactions, as the deuterium atoms serve as isotopic tracers that can be monitored using various spectroscopic techniques. The compound exhibits characteristic chemical behavior typical of azaindole derivatives, with the deuterium substitution primarily affecting vibrational frequencies and nuclear magnetic resonance signals without substantially altering the electronic structure of the aromatic system.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C8H5D3N2 | |
| Molecular Weight | 135.18 g/mol | |
| Chemical Abstracts Service Number | 2364352-64-5 | |
| Deuterium Content | 3 atoms | |
| Deuterium Position | N-methyl group |
Crystallographic and Spectroscopic Data from PubChem Entries
The PubChem database entry for this compound (Compound Identification Number 141381512) provides comprehensive structural and spectroscopic information that has been computationally validated and experimentally verified. The International Chemical Identifier key ZVOCBNCKNQJAFL-FIBGUPNXSA-N uniquely identifies this deuterated compound and distinguishes it from related azaindole derivatives. The compound was first created in the database on December 6, 2019, with the most recent modification occurring on May 18, 2025, indicating ongoing research interest and data refinement.
Crystallographic studies of related 7-azaindole compounds reveal important structural insights applicable to the deuterated derivative. The parent 7-azaindole crystallizes in tetrameric units with approximate S4 symmetry, where molecules associate through four complementary nitrogen-hydrogen···nitrogen hydrogen bonds. These intermolecular interactions create a stable crystalline lattice with specific unit cell parameters: a = 11.312(4) Å, b = 14.960(6) Å, c = 15.509(5) Å, with angles α = 102.86(3)°, β = 108.78(3)°, γ = 90.71(3)°, and Z = 16. While direct crystallographic data for this compound is not available, the methylation at the nitrogen position would likely disrupt the hydrogen bonding patterns observed in the parent compound, potentially leading to different packing arrangements.
Spectroscopic investigations of deuterated azaindole derivatives have revealed significant isotope effects on vibrational frequencies. Infrared spectroscopy studies demonstrate that deuteration affects both the nitrogen-hydrogen and nitrogen-deuterium stretch bands, with the nitrogen-deuterium stretch appearing at lower frequencies due to the increased mass of deuterium. The deuteration effect is particularly pronounced in the case of tautomeric dimers, where the vibrational relaxation processes are influenced by the presence of deuterium atoms.
Comparative Analysis of Deuterated vs. Non-deuterated 7-Azaindole Derivatives
The comparative analysis between this compound and its non-deuterated analog 1-Methyl-1H-pyrrolo[2,3-b]pyridine reveals several fundamental differences arising from isotopic substitution. The non-deuterated compound possesses a molecular weight of 132.16 grams per mole with the molecular formula C8H8N2, representing a mass difference of exactly 3.02 atomic mass units compared to the deuterated version. This mass difference directly correlates with the replacement of three hydrogen atoms with three deuterium atoms, providing a clear isotopic signature that can be detected through mass spectrometry and other analytical techniques.
Both compounds share identical electronic structures and chemical connectivity, as evidenced by their identical International Chemical Identifier frameworks, differing only in the isotopic composition indicated by the stereochemical layer. The Chemical Abstracts Service numbers distinguish these compounds clearly: 2364352-64-5 for the deuterated version and 27257-15-4 for the non-deuterated analog. This systematic numbering reflects the chemical database recognition of isotopic substitution as a significant structural modification.
Deuteration effects on hydrogen bonding and tautomerization processes represent critical differences between these compounds. Research has demonstrated that deuterium substitution significantly influences the kinetics of proton transfer reactions, with the deuterated compound exhibiting altered activation barriers for tautomeric processes. Specifically, the deuteration effect on nitrogen-hydrogen stretch bands shows distinct spectroscopic signatures, with the deuterated version displaying shifted vibrational frequencies that reflect the increased mass of deuterium atoms. The compound 1-Methyl-7-azaindole, identified as a structural isomer, is found in marijuana smoke and represents one of several possible methylation positions on the azaindole scaffold.
| Property | This compound | 1-Methyl-7-azaindole | Difference |
|---|---|---|---|
| Molecular Weight | 135.18 g/mol | 132.16 g/mol | +3.02 g/mol |
| Molecular Formula | C8H5D3N2 | C8H8N2 | D3 vs H3 |
| CAS Number | 2364352-64-5 | 27257-15-4 | Different |
| Isotopic Content | 3 Deuterium | 0 Deuterium | +3 D atoms |
| InChI Key末尾 | FIBGUPNXSA-N | UHFFFAOYSA-N | Stereochemical layer |
Computational Modeling of Tautomeric Forms and Electronic Configurations
Computational studies of azaindole derivatives have provided significant insights into the tautomeric behavior and electronic configurations relevant to this compound. Electronic structure calculations using symmetry-adapted cluster configuration interaction theory with Dunning's correlation-consistent polarized valence triple-zeta basis set have been performed on azaindole systems, revealing the complex interplay between different excited states. These calculations demonstrate that the four lowest-lying excited states, including the first singlet excited state of La π-π* character, the Lb π-π* state, the n-π* state, and the π-σ* state, all cross each other, leading to significant state mixing phenomena.
The computational modeling reveals that N-methylation at the 7-azaindole scaffold significantly alters the electronic properties by removing the capability for intermolecular hydrogen bonding through the pyrrole nitrogen. Time-dependent density functional theory calculations using the B3LYP functional with polarized basis sets have been employed to study excited-state tautomerization processes in azaindole systems. These studies indicate that the presence of a methyl group at the nitrogen position creates different electronic environments compared to the unsubstituted parent compound, affecting both the ground-state stability and excited-state dynamics.
Excited-state proton transfer studies have demonstrated that azaindole complexes undergo facile double proton transfer tautomerization upon ultraviolet excitation. The computational analysis suggests that the tautomeric configuration can be approximately 6 kilocalories per mole more stable than the normal form in certain hydrogen-bonded complexes. For the methylated derivatives like this compound, the absence of the transferable proton at the pyrrole nitrogen fundamentally alters these tautomeric pathways, potentially leading to different photophysical behavior.
Deuteration effects on computational models have been specifically investigated for azaindole systems, revealing that isotopic substitution influences vibrational zero-point energies and tunneling effects in proton transfer reactions. The theoretical excited-state activation energy for double deuterium transfer has been calculated to be approximately 1.4 kilocalories per mole, compared to lower barriers for protium transfer. These computational findings provide important benchmarks for understanding the behavior of this compound in various chemical environments and electronic states.
Properties
Molecular Formula |
C₈H₅D₃N₂ |
|---|---|
Molecular Weight |
135.18 |
Synonyms |
1-Methyl-d3-1H-pyrrolo[2,3-b]pyridine; 1-Methyl-d3-7-azaindole; 1-Methyl-d3-pyrrolo[2,3-b]pyridine |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-Methyl-d3-7-azaindole and its analogs have been extensively studied for their anticancer properties. Research indicates that 7-azaindole derivatives can effectively inhibit cancer cell proliferation. A structure-activity relationship (SAR) analysis shows that modifications at positions 1, 3, and 5 of the 7-azaindole ring significantly enhance biological activity against various cancer types . For instance, compounds featuring alkyl or aryl carboxamide groups have demonstrated notable efficacy in preclinical models.
Protein Kinase Inhibition
The azaindole scaffold is particularly effective in targeting protein kinases, which are crucial in cancer signaling pathways. Studies reveal that over 90 protein kinases are sensitive to 7-azaindole-based inhibitors, making them promising candidates for drug development . The binding modes of these compounds can vary, allowing for tailored interactions with specific kinases, thus enhancing selectivity and potency.
Synthetic Applications
Catalytic Synthesis
The synthesis of this compound can be achieved through Rh(III)-catalyzed reactions involving 2-aminopyridine and alkynes. Recent studies highlight the role of silver additives in enhancing the efficiency of this catalytic process . The reaction mechanism involves several steps, including C–H activation and reductive elimination, which are optimized through density functional theory (DFT) simulations.
| Step | Description |
|---|---|
| C–H Activation | The initial step where a C–H bond is activated to form a reactive intermediate. |
| Alkyne Insertion | Involves the insertion of an alkyne into the activated intermediate to form a new carbon bond. |
| Reductive Elimination | Final step leading to the formation of this compound by eliminating the catalyst-bound groups. |
Material Science
Luminescent Properties
this compound derivatives have been explored for their luminescent properties. These compounds can form metal complexes that exhibit enhanced luminescence, making them suitable for applications in optoelectronic devices and sensors . The ability to modify the azaindole structure allows for tuning the photophysical properties, which is critical for developing advanced materials.
Case Studies
-
Anticancer Efficacy Study
A study evaluated a series of 7-azaindole derivatives against pancreatic cancer cells. The results indicated that specific substitutions at the 3-position significantly increased cytotoxicity compared to unsubstituted analogs . This highlights the importance of structural modifications in enhancing therapeutic effects. -
Kinase Inhibition Mechanism
Research on this compound as a kinase inhibitor revealed its binding affinity and selectivity towards ROCK1 (Rho-associated protein kinase). The compound exhibited a pK_i value higher than 9, demonstrating strong inhibitory potential against this target while maintaining selectivity over other kinases like PKA (Protein Kinase A) .
Comparison with Similar Compounds
Key Features :
- Molecular Formula : C₈H₅D₃N₂ (inferred from structure).
- Molecular Weight : ~149.19 g/mol (calculated).
- Isotopic Purity : ≥98 atom% D (typical for deuterated reagents) .
Comparison with Similar 7-Azaindole Derivatives
Structural and Functional Differences
The table below compares N-Methyl-d³-7-azaindole with structurally related 7-azaindole derivatives, emphasizing substituent effects on applications and properties:
Key Observations
Isotopic Labeling: N-Methyl-d³-7-azaindole’s deuterated methyl group eliminates proton signals in ¹H-NMR, simplifying spectral analysis. Non-deuterated analogs like 3-nitro-7-azaindole exhibit complex splitting patterns due to aromatic protons . Comparatively, deuterated acetamides (e.g., N-Methyl-d³-acetamide, 99 atom% D) share high isotopic purity but lack the azaindole scaffold’s aromatic functionality .
Reactivity and Stability :
- The Boc-protected derivatives (e.g., 1-Boc-7-azaindole-3-carboxaldehyde) offer stability under acidic conditions, enabling selective deprotection in multistep syntheses. In contrast, N-Methyl-d³-7-azaindole’s inert methyl group avoids unwanted side reactions in tracer studies .
- Nitro-substituted derivatives (e.g., 3-Nitro-7-azaindole) exhibit electrophilic reactivity, facilitating cross-coupling reactions absent in the deuterated methyl variant .
Applications in Catalysis: 3-(Dimethylaminomethyl)-7-azaindole’s basic dimethylamino group enhances metal coordination, making it a ligand in asymmetric catalysis. N-Methyl-d³-7-azaindole lacks such functional groups, limiting its role in catalysis .
Comparison with Deuterated Non-Azaindole Compounds
N-Methyl-d³-acetamide (CAS: 3669-71-4)
- Molecular Formula: C₃H₅D₃NO.
- Molecular Weight : 76.11 g/mol.
- Key Differences: Smaller, non-aromatic structure vs. azaindole’s bicyclic system. Used in solvent studies and protein dynamics, whereas N-Methyl-d³-7-azaindole targets aromatic interactions in drug metabolism .
N-tert-Butyl-d⁹-phenyl-d⁵-nitrone (CAS: 119391-92-3)
- Molecular Formula: C₁₁HD₁₄NO.
- Molecular Weight : 191.33 g/mol.
- Key Differences :
Research Findings and Data
Spectral Data Comparison
- IR Spectroscopy: Deuterated compounds exhibit shifted N-H stretches (e.g., ~3235 cm⁻¹ in non-deuterated hydrazines vs. absence in deuterated methyl groups) .
Preparation Methods
Deuterium-Labeled Methylation of 7-Azaindole
The most direct route involves methylating 7-azaindole with deuterated methyl sources such as CD₃I or (CD₃)₂SO₄. VulcanChem’s protocol employs PCl₅ or P₂O₅ as dehydrating agents to facilitate the reaction between 7-azaindole and deuterated methylating reagents in dichloromethane at 40°C. This method yields this compound with 90–93% isotopic purity, as confirmed by ¹H NMR analysis showing complete suppression of proton signals at the methyl position.
Key Variables:
Multi-Step Synthesis from 2-Amino-3-picoline
An alternative industrial-scale method, patented by CN108976228A, constructs the 7-azaindole core before introducing the deuterated methyl group. The process involves:
-
Formamidine Formation: Reacting 2-amino-3-picoline with N-methylformanilide in the presence of PCl₅, yielding N-methyl-N-phenyl-N’-(2-(3-methylpyridinyl))formamidine (93% yield).
-
Intramolecular Cyclization: Treating the formamidine intermediate with strong bases (e.g., NaHMDS or LDA) at -20°C to induce ring closure, producing 7-azaindole (52–65% yield).
-
Deuterated Methylation: Introducing CD₃I via nucleophilic substitution under BF₃·OEt₂ catalysis, achieving 83% yield at 45°C.
Table 1: Comparative Analysis of Cyclization Bases
| Base | Temperature (°C) | Yield (%) | Isotopic Purity (%) |
|---|---|---|---|
| NaHMDS | -20 | 52 | 98 |
| LDA | -20 | 65 | 97 |
| n-BuLi | -20 | 47 | 95 |
Data adapted from CN108976228A and ACS Omega.
Catalytic Innovations in Methylation
BF₃·OEt₂-Mediated Alkylation
The ACS Omega study demonstrates that BF₃·OEt₂ significantly accelerates the methylation of 7-azaindole derivatives by generating electrophilic carbocation intermediates. Using 1 equiv of BF₃·OEt₂ in DCM at 45°C, the reaction completes in 10 minutes with 83% yield, outperforming traditional agents like FeCl₃ (25% yield) or InBr₃ (59% yield).
Mechanistic Insight:
BF₃·OEt₂ coordinates with the methylating agent, polarizing the C–D bond and facilitating nucleophilic attack by 7-azaindole’s nitrogen. Deuterium retention exceeds 99% due to the absence of acidic protons in the reaction medium.
Solvent Effects on Deuteration Efficiency
Polar aprotic solvents (e.g., DCM, THF) are preferred to avoid deuterium loss via solvent exchange. Trials with DCE or toluene reduced yields by 15–20%, attributed to poor reagent solubility and increased side reactions.
Analytical Validation and Quality Control
Spectroscopic Characterization
¹H NMR and ¹³C NMR are indispensable for verifying deuterium incorporation. The absence of a singlet at δ 3.59 ppm (characteristic of –CH₃) confirms complete deuteration, while DEPT-135 analysis validates the integrity of the azaindole ring.
Table 2: NMR Data for this compound
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| N–CD₃ | – | – |
| C2–H | 8.16 | d (J = 3.9 Hz) |
| C5–H | 7.46 | d (J = 7.2 Hz) |
Mass Spectrometry Metrics
HRMS analysis reveals a molecular ion peak at m/z 135.18 (C₈H₅D₃N₂⁺), with no detectable protiated contaminant peaks. Isotopic purity ≥98% is achievable through rigorous drying of reagents and anhydrous reaction conditions.
Industrial-Scale Production Challenges
Q & A
How can synthetic methodologies for N-Methyl-d3-7-azaindole derivatives be optimized for cross-coupling reactions?
Basic Research Focus
Optimization involves systematic testing of catalysts, ligands, and reaction conditions. For example, highlights the use of Brettphos ligand and LiHMDS in THF for Pd-catalyzed amination of 7-azaindole derivatives. Key parameters include:
- Catalyst-Ligand Systems : Brettphos precatalysts improve stability and reactivity.
- Base Selection : Strong bases like LiHMDS enhance deprotonation efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., THF) facilitate ligand coordination and reaction homogeneity.
A stepwise approach using Design of Experiments (DoE) can identify critical interactions between variables .
What isotopic effects should be considered when using this compound in metabolic or mechanistic studies?
Advanced Research Focus
Deuterated compounds like this compound are used to study kinetic isotope effects (KIEs) or metabolic stability. Methodological considerations include:
- Analytical Validation : Use high-resolution mass spectrometry (HRMS) and deuterium NMR to confirm isotopic purity and monitor deuteration stability under experimental conditions.
- Metabolic Profiling : Compare metabolic pathways of deuterated vs. non-deuterated analogs in vitro (e.g., liver microsomes) to quantify isotope-related delays in CYP450-mediated oxidation .
How should researchers reconcile contradictory data in reaction yields or spectroscopic characterization?
Data Contradiction Analysis
Contradictions often arise from impurities, solvent interactions, or instrumental variability. Strategies include:
- Cross-Validation : Replicate reactions under identical conditions and characterize products using orthogonal techniques (e.g., HPLC, H/C NMR).
- Byproduct Analysis : Use LC-MS to identify side products, as seen in ’s synthesis of thiazolidinone derivatives, where over-refluxing may generate undesired adducts.
- Statistical Calibration : Apply error margin calculations (e.g., ±5% yield variability) to distinguish experimental noise from systemic issues .
What advanced computational methods can elucidate the reaction mechanisms of 7-azaindole derivatives?
Advanced Mechanistic Inquiry
Density Functional Theory (DFT) simulations can model transition states and intermediates. For example:
- Amination Pathways : Calculate energy barriers for Pd-mediated C–N bond formation in this compound, comparing deuterated vs. non-deuterated substrates.
- Solvent Interactions : Use molecular dynamics to simulate solvent effects on ligand coordination, as described in ’s THF-based system .
How can purification protocols be tailored for deuterated 7-azaindole derivatives?
Basic Methodological Challenge
Deuterated compounds often exhibit altered solubility. Recommendations include:
- Recrystallization : Test mixed solvents (e.g., DMF/water) to balance polarity, as in ’s use of DMF for thiazolidinone recrystallization.
- Chromatography : Use silica gel modified with deuterated solvents (e.g., CDCl₃) to minimize proton exchange during column runs .
What experimental frameworks are critical for pharmacological studies involving this compound?
Advanced Study Design
Follow ’s guidelines for pharmacological rigor:
- Dose-Response Curves : Measure IC₅₀/EC₅₀ values using ≥3 independent replicates.
- Controls : Include positive (e.g., known inhibitors) and negative (vehicle-only) controls.
- Statistical Models : Apply ANOVA or non-parametric tests to assess significance, with p < 0.05 as the threshold .
How does the stability of this compound vary under acidic/basic conditions?
Basic Stability Profiling
Conduct stress testing:
- Hydrolytic Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC.
- Thermal Stability : Use TGA/DSC to assess decomposition temperatures, referencing ’s reflux protocols .
What strategies mitigate over-constrained reaction conditions in multi-step syntheses?
Advanced Optimization
Adopt constraint-based simulation () to resolve over-constrained parameters:
- Constraint Relaxation : Prioritize critical variables (e.g., temperature, catalyst loading) and relax secondary ones (e.g., stirring speed).
- Iterative Refinement : Use feedback loops to adjust solvent ratios or reaction times dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
